molecular formula C9H9N3O2S B6094643 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol

2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol

Cat. No.: B6094643
M. Wt: 223.25 g/mol
InChI Key: CVLNSBIFGPOMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol, also known as AMTP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. The synthesis of AMTP is a complex process that involves several steps, and the compound has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol is not fully understood, but it has been proposed that the compound may interact with cellular proteins and enzymes, leading to the induction of apoptosis in cancer cells. This compound has also been found to chelate metal ions, which may contribute to its fluorescent properties and potential applications in metal ion detection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. The compound has also been found to exhibit antioxidant properties, which may contribute to its potential use as an antitumor agent. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol in lab experiments is its ability to chelate metal ions, which makes it a useful tool for the detection of metal ions in solution. Additionally, the compound has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may limit its widespread use.

Future Directions

There are several future directions for the study of 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol, including its potential use as an antitumor agent and the development of new antibiotics. Additionally, the compound may be studied for its potential use in metal ion detection and as a fluorescent probe for imaging in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is a complex process that involves several steps, and the compound has been found to exhibit various biochemical and physiological effects. This compound has potential applications in metal ion detection, as an antitumor agent, and the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol is a multi-step process that involves the reaction of 2-amino-5-methoxyphenol with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final product, this compound. The yield of the synthesis process is around 60%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol has been found to exhibit various scientific research applications, including its use as a fluorescent probe for the detection of metal ions in solution. The compound has also been studied for its potential use as an antitumor agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-14-5-2-3-6(7(13)4-5)8-11-12-9(10)15-8/h2-4,13H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLNSBIFGPOMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.